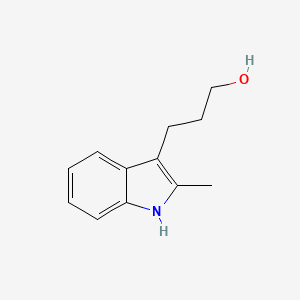

3-(2-methyl-1H-indol-3-yl)propan-1-ol

Description

3-(2-Methyl-1H-indol-3-yl)propan-1-ol is an indole derivative characterized by a propanol chain directly attached to the C3 position of the indole ring, with a methyl substituent at the C2 position.

Properties

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-10(6-4-8-14)11-5-2-3-7-12(11)13-9/h2-3,5,7,13-14H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEOENRUEASLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319816 | |

| Record name | MLS000756889 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34609-83-1 | |

| Record name | MLS000756889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000756889 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-3-yl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2-methylindole.

Alkylation: The indole ring undergoes alkylation with a suitable alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: 3-(2-methyl-1H-indol-3-yl)propanoic acid.

Reduction: 3-(2-methyl-1H-indol-3-yl)propane.

Substitution: 3-(2-methyl-1H-indol-3-yl)propyl chloride.

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propan-1-ol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indole-Propanol Derivatives

Physicochemical Properties

- Crystallography: The nitro- and phenylsulfonyl-substituted derivative crystallizes in a monoclinic system (P21/n) with distinct dihedral angles (78.18° between indole and phenyl rings) and intermolecular C-H···O/π interactions, enhancing stability .

- Solubility : Compounds like 1-(1H-Indol-3-yloxy)propan-2-ol are isolated as yellow oils or white solids, suggesting moderate polarity and solubility in organic solvents .

- Thermal Stability : The presence of electron-withdrawing groups (e.g., nitro, sulfonyl) in substituted derivatives may lower melting points compared to simpler analogues .

Biological Activity

3-(2-methyl-1H-indol-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound this compound features an indole ring, which is known for its biological significance. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of indole compounds often exhibit significant antimicrobial properties. In a study evaluating various indole derivatives, compounds similar to this compound displayed varying degrees of activity against clinical strains of bacteria, including MRSA and Enterococcus spp. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 32 µg/mL against different strains, showcasing their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1 - 32 | MRSA, Enterococcus spp. |

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. A study reported that related indole compounds demonstrated IC50 values below 10 µg/mL against cancer cell lines such as HeLa and SKOV-3. This suggests that the compound may inhibit tumor growth effectively .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HeLa | <10 | High cytotoxicity |

| SKOV-3 | <10 | High cytotoxicity |

| MCF-7 | >60 | Lower activity |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant capacity of similar indole derivatives has been measured using various assays, indicating significant free radical scavenging abilities .

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

- Case Study on Cancer Treatment : In a mouse xenograft model, indole-based compounds showed significant inhibition of tumor growth in head and neck cancers. This suggests that the mechanism of action may involve multiple pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : A study focused on the biofilm formation by MRSA strains demonstrated that certain indole derivatives inhibited biofilm formation by up to 84% at specific concentrations (2 × MIC), showcasing their potential in treating persistent bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.